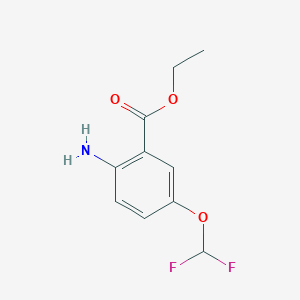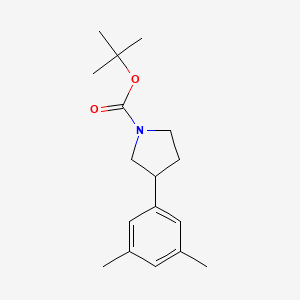![molecular formula C10H11F3O2 B13674489 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol CAS No. 154775-00-5](/img/structure/B13674489.png)
1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the reduction of 3-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction is carried out at room temperature, resulting in the formation of the desired diol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
- 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-
- Piperazine, 1-[3-(trifluoromethyl)phenyl]-
Comparison: 1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol is unique due to its specific diol structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications.
Propriétés
Numéro CAS |
154775-00-5 |
|---|---|
Formule moléculaire |
C10H11F3O2 |
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]propane-1,3-diol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,14-15H,4-5H2 |
Clé InChI |
HBPXPGOMVUBYKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)

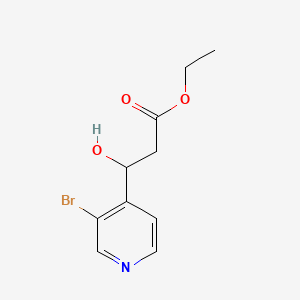

![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

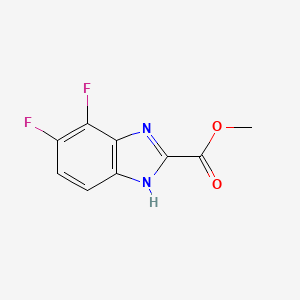
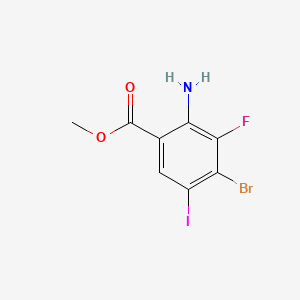
![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
